Kribb3

Catalog No.
S548477
CAS No.
129414-88-6
M.F
C19H19NO4
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kribb3

CAS Number

129414-88-6

Product Name

Kribb3

IUPAC Name

4-ethyl-5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H19NO4/c1-4-12-9-15(17(21)10-18(12)23-3)19-16(11-20-24-19)13-5-7-14(22-2)8-6-13/h5-11,21H,4H2,1-3H3

InChI Key

BNBHIGLOMVMJDB-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1OC)O)C2=C(C=NO2)C3=CC=C(C=C3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole, KRIBB 3, KRIBB-3, KRIBB3

Canonical SMILES

CCC1=CC(=C(C=C1OC)O)C2=C(C=NO2)C3=CC=C(C=C3)OC

Description

The exact mass of the compound Kribb3 is 325.13141 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kribb3 is a small molecule identified by researchers at the Korea Research Institute of Bioscience and Biotechnology (KRIBB) []. Its primary application in scientific research lies in the field of protein misfolding, particularly regarding neurodegenerative diseases.

Protein misfolding occurs when proteins lose their normal three-dimensional structure and aggregate, forming clumps that can damage cells. This process is implicated in various neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease [].

Here's how Kribb3 is being used in protein misfolding research:

  • Inhibiting Heat Shock Protein 27 (Hsp27): Kribb3 acts as an inhibitor of Hsp27, a protein involved in the cellular stress response []. Hsp27 can contribute to protein aggregation under certain conditions. By inhibiting Hsp27, Kribb3 may help prevent the formation of toxic protein aggregates associated with neurodegenerative diseases.

Kribb3, also known as 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole, is a synthetic compound with the molecular formula C19H19NO4C_{19}H_{19}NO_{4} and a molecular weight of approximately 325.36 g/mol. It is recognized primarily for its role as an inhibitor of heat shock protein 27 (Hsp27) and microtubule dynamics. This compound demonstrates significant anti-cancer properties by inhibiting cell migration and invasion, particularly in breast cancer cell lines such as MDA-MB-231 .

Kribb3 acts through a dual mechanism:

  • Hsp27 Inhibition: It selectively binds to Hsp27, a chaperone protein involved in stress response and cell survival. By inhibiting Hsp27 phosphorylation, Kribb3 disrupts its ability to protect cancer cells from stress-induced damage [, ].
  • Microtubule Disruption: Kribb3 also disrupts the assembly and function of microtubules, essential for cell division. This disrupts mitosis (cell division) and leads to cell death (apoptosis) in cancer cells [].

Kribb3 functions through several key chemical interactions:

  • Hsp27 Inhibition: It inhibits the phosphorylation of Hsp27 mediated by protein kinase C, which is crucial for tumor cell survival and proliferation. This inhibition leads to the disruption of various signaling pathways involved in cancer progression .
  • Microtubule Dynamics: The compound acts as a microtubule inhibitor, blocking polymerization, which is essential for mitotic spindle formation during cell division. This results in mitotic arrest and apoptosis in cancer cells .

Kribb3 exhibits notable biological activities:

  • Antitumor Effects: In vitro studies have shown that Kribb3 induces apoptosis in various cancer cell lines by activating pathways that lead to cell cycle arrest and programmed cell death .
  • Inhibition of Migration and Invasion: The compound effectively reduces the migratory and invasive capabilities of cancer cells, which is critical in preventing metastasis .
  • Cell Cycle Arrest: Kribb3 induces G2/M phase arrest in human colorectal cancer cells (HCT116), contributing to its anticancer efficacy .

The synthesis of Kribb3 involves multi-step organic reactions:

  • Formation of Isoxazole Ring: The initial step typically includes the condensation of appropriate phenolic compounds with isoxazole precursors.
  • Ethyl Substitution: The introduction of an ethyl group at specific positions on the aromatic ring enhances the biological activity.
  • Final Purification: The product is purified using chromatography techniques to achieve a purity level exceeding 98% .

Kribb3 has potential applications in:

  • Cancer Research: Due to its ability to inhibit tumor growth and metastasis, it serves as a valuable tool in studying cancer biology and therapeutic strategies .
  • Drug Development: As a lead compound, it may be further modified to enhance its efficacy and reduce toxicity for potential therapeutic use against various cancers.

Research indicates that Kribb3 interacts with several cellular pathways:

  • Hsp27 Pathway: By inhibiting Hsp27 phosphorylation, Kribb3 alters downstream signaling that affects cell survival and apoptosis.
  • Microtubule Dynamics: Its role as a microtubule inhibitor suggests interactions with tubulin, impacting cellular structure and function during mitosis .

Similar Compounds

Several compounds share structural or functional similarities with Kribb3. Here are some notable examples:

Compound NameStructure TypeKey Activity
5-(4-methoxyphenyl)-isoxazoleIsoxazole DerivativeAnticancer properties; Hsp27 inhibition
PaclitaxelMicrotubule StabilizerInduces apoptosis; used in chemotherapy
VincristineVinca AlkaloidMicrotubule inhibitor; used in cancer treatment

Uniqueness of Kribb3

Kribb3 stands out due to its dual action as both an Hsp27 inhibitor and a microtubule disruptor. While other compounds may target one of these pathways, Kribb3's ability to simultaneously inhibit critical processes involved in cancer progression makes it a unique candidate for further research and development in oncology .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

325.13140809 g/mol

Monoisotopic Mass

325.13140809 g/mol

Heavy Atom Count

24

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2023-08-15
1: Qi S, Xin Y, Qi Z, Xu Y, Diao Y, Lan L, Luo L, Yin Z. HSP27 phosphorylation modulates TRAIL-induced activation of Src-Akt/ERK signaling through interaction with β-arrestin2. Cell Signal. 2014 Mar;26(3):594-602. doi: 10.1016/j.cellsig.2013.11.033. Epub 2013 Dec 2. PubMed PMID: 24308965.
2: Kaigorodova EV, Ryazantseva NV, Novitskii VV, Maroshkina AN, Belkina MV. Effects of HSP27 chaperone on THP-1 tumor cell apoptosis. Bull Exp Biol Med. 2012 Nov;154(1):77-9. PubMed PMID: 23330095.
3: Li J, Hu W, Lan Q. The apoptosis-resistance in t-AUCB-treated glioblastoma cells depends on activation of Hsp27. J Neurooncol. 2012 Nov;110(2):187-94. doi: 10.1007/s11060-012-0963-8. Epub 2012 Aug 18. PubMed PMID: 22903412.
4: Lee S, Kim JN, Lee HK, Yoon KS, Shin KD, Kwon BM, Han DC. Biological evaluation of KRIBB3 analogs as a microtubule polymerization inhibitor. Bioorg Med Chem Lett. 2011 Feb 1;21(3):977-9. doi: 10.1016/j.bmcl.2010.12.044. Epub 2010 Dec 13. PubMed PMID: 21215627.
5: Shin KD, Yoon YJ, Kang YR, Son KH, Kim HM, Kwon BM, Han DC. KRIBB3, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells. Biochem Pharmacol. 2008 Jan 15;75(2):383-94. Epub 2007 Aug 30. PubMed PMID: 17915194.
6: Shin KD, Lee MY, Shin DS, Lee S, Son KH, Koh S, Paik YK, Kwon BM, Han DC. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative KRIBB3, a synthetic molecule that inhibits Hsp27 phosphorylation. J Biol Chem. 2005 Dec 16;280(50):41439-48. Epub 2005 Oct 18. PubMed PMID: 16234246.

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